molecular formula C17H21NO5S B4030166 6-{[3-(Ethoxycarbonyl)-5-ethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[3-(Ethoxycarbonyl)-5-ethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4030166
M. Wt: 351.4 g/mol
InChI Key: AUBHLOYDKRRGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[3-(Ethoxycarbonyl)-5-ethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a thiophene ring, a cyclohexene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(Ethoxycarbonyl)-5-ethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, including the formation of the thiophene ring, the introduction of the ethoxycarbonyl and ethyl groups, and the coupling of the thiophene derivative with the cyclohexene ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-{[3-(Ethoxycarbonyl)-5-ethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-{[3-(Ethoxycarbonyl)-5-ethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-{[3-(Ethoxycarbonyl)-5-ethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact mechanism of action can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-[(3-ethoxycarbonyl-5-ethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5S/c1-3-10-9-13(17(22)23-4-2)15(24-10)18-14(19)11-7-5-6-8-12(11)16(20)21/h5-6,9,11-12H,3-4,7-8H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBHLOYDKRRGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2CC=CCC2C(=O)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[3-(Ethoxycarbonyl)-5-ethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-{[3-(Ethoxycarbonyl)-5-ethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
6-{[3-(Ethoxycarbonyl)-5-ethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
6-{[3-(Ethoxycarbonyl)-5-ethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
6-{[3-(Ethoxycarbonyl)-5-ethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
6-{[3-(Ethoxycarbonyl)-5-ethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

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